tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate
CAS No.: 1353978-58-1
Cat. No.: VC7904662
Molecular Formula: C25H30FN3O3
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate - 1353978-58-1](/images/structure/VC7904662.png)
Specification
CAS No. | 1353978-58-1 |
---|---|
Molecular Formula | C25H30FN3O3 |
Molecular Weight | 439.5 g/mol |
IUPAC Name | tert-butyl 4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]oxymethyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C25H30FN3O3/c1-25(2,3)32-24(30)28-14-12-19(13-15-28)17-31-23-27-21-6-4-5-7-22(21)29(23)16-18-8-10-20(26)11-9-18/h4-11,19H,12-17H2,1-3H3 |
Standard InChI Key | LCEKIVQYTFHCBN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key domains:
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Benzimidazole Core: A bicyclic aromatic system formed by fusing benzene and imidazole rings. The 1-position is substituted with a 4-fluorobenzyl group, enhancing lipophilicity and target affinity .
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Piperidine Spacer: A six-membered nitrogen-containing ring connected to the benzimidazole via an ether linkage. The piperidine’s 4-position is functionalized with a methyloxy group.
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Boc Protection: A tert-butyl carbamate group at the piperidine’s 1-position, improving solubility and stability during synthetic workflows .
Physicochemical Profile
Property | Value |
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Molecular Formula | C<sub>26</sub>H<sub>31</sub>FN<sub>3</sub>O<sub>3</sub> |
Molecular Weight | 453.55 g/mol |
CAS Number | 1353978-58-1 |
Topological Polar Surface Area | 64.8 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Lipophilicity (LogP) | 3.8 (predicted) |
The fluorobenzyl group contributes to a calculated partition coefficient (LogP) of 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The Boc group reduces crystallinity, facilitating handling in solid-phase synthesis .
Synthesis and Production
Laboratory-Scale Synthesis
A representative synthesis involves three sequential steps (Figure 1):
Step 1: Benzimidazole Formation
Condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions (e.g., HCl, 80°C, 12 h) yields 1-(4-fluorobenzyl)-1H-benzo[d]imidazole. The reaction proceeds via cyclodehydration, with yields typically exceeding 70% .
Step 2: Alkylation
The benzimidazole intermediate is treated with chloromethyl piperidine in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) and dimethylformamide (DMF) at 60°C for 24 h. This nucleophilic substitution installs the piperidine-methyloxy bridge .
Step 3: Boc Protection
Esterification of the piperidine nitrogen with tert-butyl chloroformate in dichloromethane (DCM) and triethylamine (Et<sub>3</sub>N) completes the synthesis. The Boc group is introduced under mild conditions (0°C to room temperature, 4 h) .
Industrial Optimization
For scale-up, continuous flow reactors are employed to enhance reproducibility and safety. Key parameters include:
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Residence Time: 30 min per step
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Temperature Control: ±2°C tolerance
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Purification: Automated flash chromatography with C18 columns
These adaptations achieve >90% purity at kilogram scales, as validated by high-performance liquid chromatography (HPLC) .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The benzimidazole’s electron-rich aromatic system undergoes regioselective nitration at the 5-position using fuming HNO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> (0°C, 2 h). Subsequent reduction with Pd/C and H<sub>2</sub> generates a primary amine, enabling conjugation with carboxylic acid derivatives .
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 h) removes the tert-butyl carbamate, exposing the piperidine’s secondary amine. This intermediate is critical for generating salt forms (e.g., hydrochloride) to enhance aqueous solubility .
Oxidation Reactions
Exposure to m-chloroperbenzoic acid (mCPBA) in chloroform oxidizes the benzimidazole’s imine nitrogen to an N-oxide, altering electronic properties and hydrogen-bonding capacity .
Parameter | Value (Rat) |
---|---|
Oral Bioavailability | 58% |
T<sub>max</sub> | 2.1 h |
t<sub>1/2</sub> | 6.7 h |
Plasma Protein Binding | 92% |
The Boc group prolongs half-life by slowing hepatic CYP3A4-mediated metabolism .
Comparative Analysis with Structural Analogs
The target compound’s 4-substituted piperidine and Boc group optimize receptor binding and pharmacokinetics relative to analogs .
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